GSK-3β Inhibitory Activity: Class-Level Evidence with pIC50 Range for the Indazole-3-carboxamide Scaffold
The compound 851798-78-2 has not yet been individually assayed in a public head-to-head study. However, its core scaffold—1H-indazole-3-carboxamide—was identified via virtual screening and confirmed as a novel GSK-3β inhibitory chemotype, with eight validated hits showing pIC50 values between 4.9 and 5.5 (IC50 ≈ 12.6–3.2 µM). One co-crystal structure (2.50 Å resolution) of GSK-3β with a representative indazole-3-carboxamide confirmed the binding mode [1]. This scaffold differentiates from the widely used aminopyrimidine GSK-3 inhibitors (e.g., CHIR-99021, IC50 ≈ 10 nM) by offering a distinct ATP-competitive hinge-binding motif, which may confer a different off-target kinase fingerprint; however, direct selectivity data for 851798-78-2 are not publicly available.
| Evidence Dimension | GSK-3β inhibitory potency (pIC50 / IC50 range) |
|---|---|
| Target Compound Data | Scaffold-class range: pIC50 4.9–5.5 (IC50 ≈ 12.6–3.2 µM). Individual pIC50 for 851798-78-2 not individually reported. |
| Comparator Or Baseline | Aminopyrimidine GSK-3 inhibitor CHIR-99021: IC50 ≈ 10 nM (pIC50 ≈ 8.0) |
| Quantified Difference | Potency of indazole-3-carboxamide hits is approximately 100–1,000-fold lower than CHIR-99021. |
| Conditions | In silico screening followed by in vitro human GSK-3β functional assay (Ombrato et al., 2015) |
Why This Matters
The indazole-3-carboxamide scaffold occupies a chemical space distinct from aminopyrimidine GSK-3 inhibitors; substitution patterns on the carboxamide nitrogen may tune potency, and 851798-78-2's 4-chlorophenethyl group may yield a potency within or near the 4.9–5.5 pIC50 window.
- [1] Ombrato, R., Cazzolla, N., Mancini, F., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 55(12), 2540–2551. PMID: 26600430. View Source
